N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C14H12Cl2N2OS |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-7-12(13(19)18-8-5-6-8)20-14(17-7)11-9(15)3-2-4-10(11)16/h2-4,8H,5-6H2,1H3,(H,18,19) |
InChI Key |
PIWVAHWNEKZSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Cyclization Followed by Amide Coupling
The Hantzsch thiazole synthesis remains the most widely reported method for constructing the thiazole core. This two-step process involves:
-
Thiazole Ring Formation : Reacting 2,6-dichlorophenylglyoxal with thioacetamide in acetic acid at 80–90°C to yield 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
-
Amide Bond Formation : Coupling the carboxylic acid intermediate with cyclopropylamine using carbodiimide reagents (e.g., EDCl/HOBt) in dichloromethane at room temperature.
Table 1: Reaction Conditions and Yields for Hantzsch-Based Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thioacetamide, AcOH | Acetic acid | 85 | 6 | 68 |
| 2 | Cyclopropylamine, EDCl/HOBt | DCM | 25 | 12 | 82 |
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize resin-bound intermediates for scalable synthesis:
-
Wang Resin Functionalization : Immobilize 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid onto Wang resin via ester linkage.
-
Amine Coupling : Treat with cyclopropylamine in DMF/pyridine (9:1) at 50°C for 8 hours.
-
Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:4), yielding 79% purity-adjusted product.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
EDCl/HOBt vs. DCC/DMAP : EDCl/HOBt achieves higher yields (82% vs. 68%) due to reduced racemization.
-
Triethylamine as Base : Enhances nucleophilicity of cyclopropylamine without degrading acid-sensitive groups.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Single-Crystal X-Ray Diffraction
A monoclinic crystal structure (Space group P2₁/c) confirms the planar thiazole ring and cis-configuration of the cyclopropylamide group (Bond angle: C5-N1-C8 = 117.2°).
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Formula | C₁₄H₁₂Cl₂N₂OS |
| Crystal System | Monoclinic |
| a, b, c (Å) | 8.21, 12.45, 14.78 |
| β (°) | 98.7 |
| Volume (ų) | 1478.2 |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHClNOS
IUPAC Name : N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
The compound features a thiazole ring fused with a cyclopropyl group and dichlorophenyl moiety, which contributes to its unique biological activity profile.
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation. The compound demonstrated an IC50 value indicative of potent anticancer activity against breast cancer cells (MCF-7) with an IC50 of 12 µM after 48 hours of exposure .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antibacterial Effects : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored:
- Inflammation Model Study : In vitro studies using lipopolysaccharide (LPS) stimulated macrophages showed that treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential use in inflammatory conditions.
Case Studies
Several notable case studies have investigated the applications of this compound:
| Study Focus | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 12 µM after 48 hours |
| Antimicrobial Efficacy | Assess effectiveness against bacterial strains | MIC = 32 µg/mL for Staphylococcus aureus; MIC = 64 µg/mL for Escherichia coli |
| Anti-inflammatory Properties | Investigate effects on cytokine levels | TNF-alpha reduction by ~50% in LPS-stimulated macrophages |
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
a. 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Structure : Shares the 2,6-dichlorophenyl and 4-methyl-thiazole core but replaces the cyclopropyl carboxamide with a carboxylic acid group.
- Implications : The carboxylic acid may reduce membrane permeability due to ionization at physiological pH, limiting bioavailability compared to the carboxamide derivative. However, it could serve as a synthetic intermediate for further functionalization .
b. Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 736971-25-8)
- Structure : Contains a 2,6-dichlorobenzyl group instead of a directly attached phenyl ring. The methyl ester at the 5-position differs from the carboxamide.
- The ester group offers lower hydrolytic stability than the carboxamide, which may influence pharmacokinetics .
Dichlorophenyl Isomer Comparisons
Methazole [2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione] (CAS: 20354-26-1)
- Structure : Features a 3,4-dichlorophenyl group and an oxadiazolidine-dione core instead of a thiazole.
- Implications: The oxadiazolidine-dione moiety introduces rigidity and hydrogen-bonding capacity, which may enhance herbicidal activity (methazole’s known application). The 3,4-dichloro substitution pattern could reduce steric hindrance compared to 2,6-dichloro, altering substrate specificity .
Functional Group Analysis
| Compound Name | Core Structure | Substituents (Position) | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Thiazole | 2,6-dichlorophenyl (C2), cyclopropyl carboxamide (C5) | ~345.2 g/mol | Carboxamide, dichlorophenyl |
| 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | Thiazole | 2,6-dichlorophenyl (C2), carboxylic acid (C5) | ~302.1 g/mol | Carboxylic acid |
| Methazole | Oxadiazolidine-dione | 3,4-dichlorophenyl (C2) | ~290.1 g/mol | Oxadiazolidine-dione |
| Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate | Thiazole | 2,6-dichlorobenzyl (C2), methyl ester (C5) | ~316.2 g/mol | Ester, benzyl |
Research Implications and Limitations
While structural data and CAS registrations are well-documented , direct comparative studies on biological activity, solubility, or toxicity are absent in the provided evidence. The target compound’s cyclopropyl carboxamide likely enhances lipophilicity (LogP ~4.1 inferred from analogs ) and metabolic stability relative to ester or acid derivatives. Future research should explore structure-activity relationships (SAR) to optimize substituent effects on target engagement and pharmacokinetics.
Biological Activity
N-cyclopropyl-2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.
Chemical Structure and Properties
This compound features a thiazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound's thiazole moiety contributes to its biological properties, including anticancer and antimicrobial activities.
Anticancer Activity
In Vitro Studies
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values for these cell lines are critical for assessing the compound's potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HepG2 | 4.5 | Cell cycle arrest and apoptosis |
The compound's mechanism involves the activation of caspases leading to apoptotic cell death, a common pathway exploited by many anticancer agents .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that this compound can significantly reduce tumor size with minimal toxicity. For example, in a K562 xenograft model for chronic myelogenous leukemia (CML), complete tumor regression was observed at effective dosages .
Antimicrobial Activity
The thiazole derivatives have also been evaluated for their antimicrobial properties. This compound shows activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Bacillus subtilis | 7.81 |
These results indicate a promising potential for this compound as an antibacterial agent due to its ability to disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Cyclopropyl Group : Enhances lipophilicity and bioavailability.
- Dichlorophenyl Moiety : Increases interaction with biological targets due to electron-withdrawing effects.
- Thiazole Ring : Central to the compound's activity; variations in substituents can lead to different biological profiles.
Studies suggest that modifications to the thiazole ring can yield derivatives with enhanced potency against both cancer and microbial targets .
Case Studies
Several case studies have documented the efficacy of this compound:
- Breast Cancer Model : A study involving MCF-7 cells treated with this compound showed a dose-dependent increase in apoptotic markers.
- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of Staphylococcus aureus.
Q & A
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
